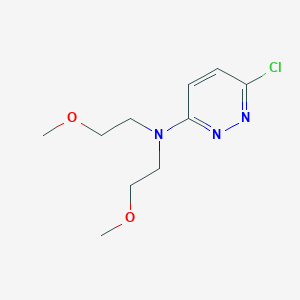![molecular formula C9H13NO B13354394 8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
8-Azaspiro[4.5]dec-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[4.5]dec-2-en-1-one is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom. Spiro compounds are known for their rigid and compact structures, which contribute to their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Azaspiro[4.5]dec-2-en-1-one can be synthesized through various methods. One common approach involves a multicomponent reaction using 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide . This reaction can be performed under microwave irradiation, which significantly reduces reaction time and increases yield compared to conventional methods .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and minimize costs. This includes using catalysts, controlling temperature and pressure, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Azaspiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antibacterial and antimycobacterial agent.
Medicine: It is being investigated for its potential anticancer and antitubercular properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]dec-2-en-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of DNA gyrase in Escherichia coli, which is essential for bacterial DNA replication . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
8-Azaspiro[4.5]dec-2-en-1-one can be compared to other spiro compounds such as spirotetramat and spirooxindoles:
Spirotetramat: This compound is used as an insecticide and has a similar spiro structure but different functional groups.
Spirooxindoles: These compounds are known for their anticancer properties and also feature a spiro structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h1-2,10H,3-7H2 |
InChI Key |
LQHYRLRJMHMCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


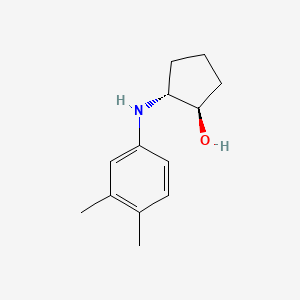
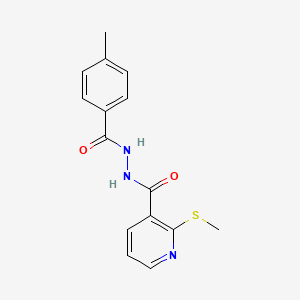
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
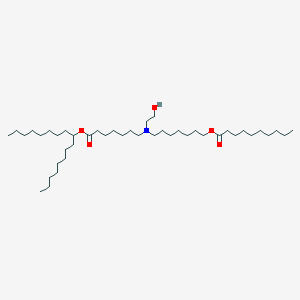
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
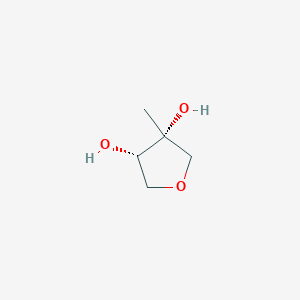
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
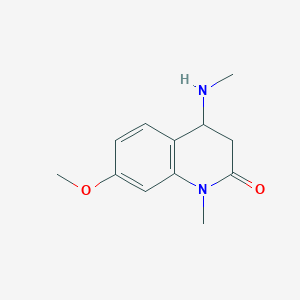
![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
